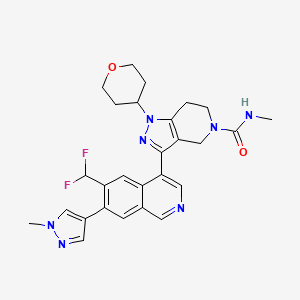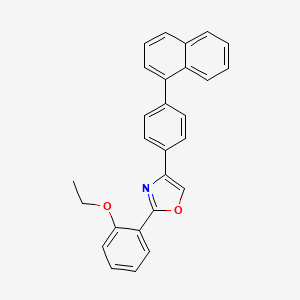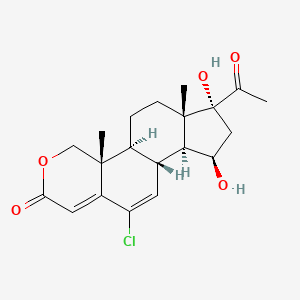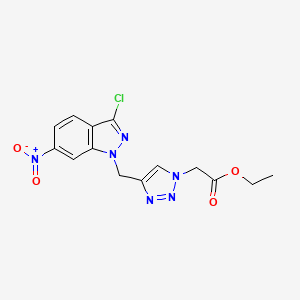![molecular formula C18H21ClN4O B12421083 [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 is a deuterated derivative of a compound used in the synthesis of substituted dibenzodiazepines. This compound is an impurity in the synthesis of Clozepine, an antipsychotic medication. Its versatility renders it valuable for a diverse array of applications, ranging from organic synthesis to analytical method development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 involves several steps. The starting materials typically include 2-amino-4-chlorophenylamine and 4-methyl-1-piperazine. The reaction proceeds through a series of condensation and substitution reactions under controlled conditions, often involving catalysts and solvents to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the desired reaction parameters .
化学反应分析
Types of Reactions
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学研究应用
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the synthesis of antipsychotic medications.
Industry: Utilized in the development of analytical methods and quality control processes
作用机制
The mechanism of action of 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 involves its interaction with specific molecular targets. It functions as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). By binding to GABA receptors, it impedes the binding of GABA, thereby inhibiting its action and affecting neuronal excitability .
相似化合物的比较
Similar Compounds
Clozapine: An antipsychotic medication with a similar structure but different pharmacological properties.
Piperazine: A compound with a cyclic amine structure, commonly used in various chemical syntheses
Uniqueness
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 is unique due to its deuterated nature, which enhances its stability and allows for specific analytical applications. Its role as an impurity in the synthesis of Clozepine also highlights its importance in pharmaceutical research .
属性
分子式 |
C18H21ClN4O |
|---|---|
分子量 |
352.9 g/mol |
IUPAC 名称 |
[2-(2-amino-4-chloroanilino)phenyl]-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3/i8D2,9D2,10D2,11D2 |
InChI 键 |
GDTYMTKNSABJKZ-JNJBWJDISA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N)([2H])[2H])[2H] |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)

![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)




![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)


